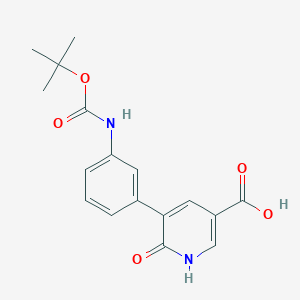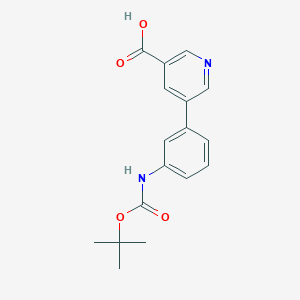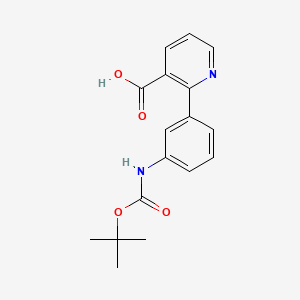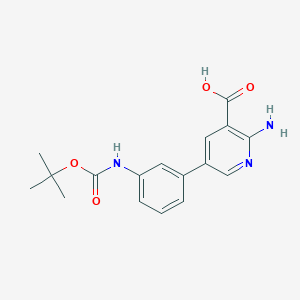
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid (6-HNA) is an important synthetic compound used in the study of biological systems and processes. It is a derivative of nicotinic acid, a naturally-occurring molecule found in the human body, and is used as a tool to investigate the biochemical and physiological effects of nicotinic acid in the body. 6-HNA is a versatile compound, with applications in scientific research, laboratory experiments, and drug development.
Wirkmechanismus
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is thought to act on nicotinic acid receptors in the body, which are involved in a variety of physiological processes. It is believed to bind to the receptor and activate it, resulting in a cascade of biochemical events that lead to the desired physiological effect. 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is also thought to act on other receptor systems in the body, but the exact mechanism of action is still unknown.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate cell growth and differentiation, as well as modulate the expression of genes and proteins in cells. Additionally, 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has been shown to regulate the release of neurotransmitters, hormones, and other signaling molecules in the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has several advantages for laboratory experiments. It is highly efficient and produces a high yield of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% with a purity of 95%. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is not suitable for all experiments, as it can be toxic to certain cell types and can interfere with the results of certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% research. These include further investigation into the mechanism of action of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%, as well as its effects on gene and protein expression. Additionally, further research could be done to explore the potential applications of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% in drug development. Other potential future directions include the development of more efficient synthesis methods for 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%, as well as the development of new derivatives of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% that could be used for various research applications.
Synthesemethoden
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is synthesized using a reaction between 3-bromo-2-chloro-4-fluoro-6-hydroxy-5-nitrobenzene and 3-aminophenol. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and results in the formation of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%. The reaction is highly efficient and produces a high yield of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%, with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is used in a variety of scientific research applications. It is used to study the biochemical and physiological effects of nicotinic acid in the body, as well as its effects on cellular processes. It has also been used in the study of drug metabolism and the development of new drugs. Additionally, 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is used as a tool to investigate the effects of nicotinic acid on the expression of genes and proteins in cells.
Eigenschaften
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-5-10(7-12)13-8-11(15(21)22)9-18-14(13)20/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKKGIDWBTLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)







